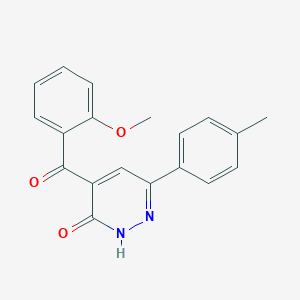
4-(2-Methoxybenzoyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family This compound is characterized by a pyridazinone core substituted with a methoxybenzoyl group at the 4-position and a p-tolyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxybenzoyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. For example, the methoxybenzoyl group can be introduced by reacting the pyridazinone core with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound can serve as a probe to study enzyme activities and protein interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(2-Methoxybenzoyl)-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
4-(2-Methoxybenzoyl)-6-(o-tolyl)pyridazin-3(2H)-one: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
4-(2-Methoxybenzoyl)-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methoxybenzoyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, while the p-tolyl group can affect its binding affinity and selectivity.
Eigenschaften
CAS-Nummer |
832712-09-1 |
|---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
5-(2-methoxybenzoyl)-3-(4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N2O3/c1-12-7-9-13(10-8-12)16-11-15(19(23)21-20-16)18(22)14-5-3-4-6-17(14)24-2/h3-11H,1-2H3,(H,21,23) |
InChI-Schlüssel |
VAIGHWSLKXCICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


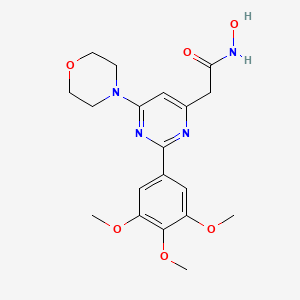

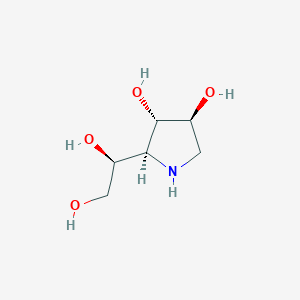

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
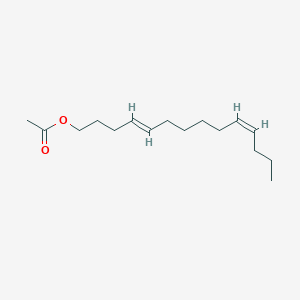
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
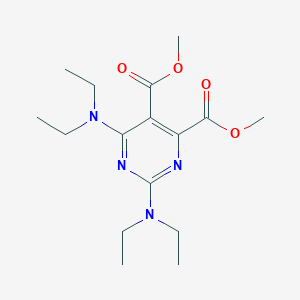

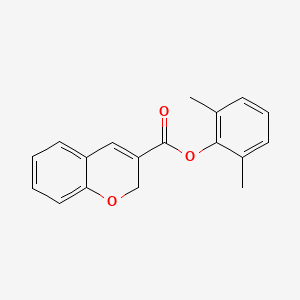


![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
